molecular formula C14H19N3O2 B7533522 N-(1-cyclopropylpyrrolidin-3-yl)-1-methyl-2-oxopyridine-4-carboxamide

N-(1-cyclopropylpyrrolidin-3-yl)-1-methyl-2-oxopyridine-4-carboxamide

Katalognummer B7533522
Molekulargewicht: 261.32 g/mol
InChI-Schlüssel: BVQMRRWNHUUPRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyclopropylpyrrolidin-3-yl)-1-methyl-2-oxopyridine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the degradation of GABA, an inhibitory neurotransmitter in the central nervous system. CPP-115 has shown potential in the treatment of various neurological disorders, such as epilepsy, addiction, and anxiety.

Wirkmechanismus

N-(1-cyclopropylpyrrolidin-3-yl)-1-methyl-2-oxopyridine-4-carboxamide works by inhibiting GABA transaminase, which results in an increase in GABA levels in the brain. This increase in GABA levels leads to an overall decrease in neuronal excitability, which is beneficial in the treatment of various neurological disorders.
Biochemical and Physiological Effects
N-(1-cyclopropylpyrrolidin-3-yl)-1-methyl-2-oxopyridine-4-carboxamide has been shown to increase GABA levels in the brain, which results in an overall decrease in neuronal excitability. This decrease in neuronal excitability is believed to be responsible for the therapeutic effects of N-(1-cyclopropylpyrrolidin-3-yl)-1-methyl-2-oxopyridine-4-carboxamide in various neurological disorders. Additionally, N-(1-cyclopropylpyrrolidin-3-yl)-1-methyl-2-oxopyridine-4-carboxamide has been shown to have minimal effects on other neurotransmitters, such as dopamine and serotonin, which reduces the potential for unwanted side effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(1-cyclopropylpyrrolidin-3-yl)-1-methyl-2-oxopyridine-4-carboxamide is its high selectivity for GABA transaminase, which reduces the potential for off-target effects. Additionally, N-(1-cyclopropylpyrrolidin-3-yl)-1-methyl-2-oxopyridine-4-carboxamide has shown good oral bioavailability and pharmacokinetic properties, which make it suitable for use in animal studies. However, one limitation of N-(1-cyclopropylpyrrolidin-3-yl)-1-methyl-2-oxopyridine-4-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

N-(1-cyclopropylpyrrolidin-3-yl)-1-methyl-2-oxopyridine-4-carboxamide has shown promise in the treatment of various neurological disorders, and future research may focus on its potential use in clinical settings. Additionally, further studies may investigate the efficacy of N-(1-cyclopropylpyrrolidin-3-yl)-1-methyl-2-oxopyridine-4-carboxamide in combination with other therapies, such as antiepileptic drugs or antidepressants. Furthermore, research may focus on the development of novel GABA transaminase inhibitors with improved pharmacokinetic properties and reduced potential for off-target effects.

Synthesemethoden

N-(1-cyclopropylpyrrolidin-3-yl)-1-methyl-2-oxopyridine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents, such as 3-cyclopropylpyrrolidine, 2-oxo-1,2-dihydropyridine-4-carboxylic acid, and methyl chloroformate. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(1-cyclopropylpyrrolidin-3-yl)-1-methyl-2-oxopyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, N-(1-cyclopropylpyrrolidin-3-yl)-1-methyl-2-oxopyridine-4-carboxamide has shown efficacy in reducing seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, N-(1-cyclopropylpyrrolidin-3-yl)-1-methyl-2-oxopyridine-4-carboxamide has been investigated for its anxiolytic effects in animal models of anxiety.

Eigenschaften

IUPAC Name

N-(1-cyclopropylpyrrolidin-3-yl)-1-methyl-2-oxopyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-16-6-4-10(8-13(16)18)14(19)15-11-5-7-17(9-11)12-2-3-12/h4,6,8,11-12H,2-3,5,7,9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQMRRWNHUUPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)NC2CCN(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.